molecular formula C20H31NaO5 B13802414 Prostaglandin I2 sodium salt

Prostaglandin I2 sodium salt

Cat. No.: B13802414
M. Wt: 374.4 g/mol
InChI Key: YDNZLRWCHLTRND-ZYLPVQBDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin I2 sodium salt, also known as epoprostenol sodium, is a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic form of prostacyclin, a naturally occurring prostaglandin produced by the endothelium of blood vessels. This compound is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions due to its ability to relax blood vessels and prevent blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin I2 sodium salt is synthesized through a multi-step chemical process starting from prostaglandin endoperoxidesThe reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the isolation of intermediates, purification through chromatography, and crystallization to obtain the final product with high purity. The compound is then formulated into a stable crystalline solid for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin I2 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Prostaglandin I2 sodium salt has a wide range of scientific research applications, including:

Mechanism of Action

Prostaglandin I2 sodium salt exerts its effects by binding to specific prostacyclin receptors on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation. Additionally, this compound inhibits platelet aggregation by antagonizing thromboxane A2 and stimulating platelet adenylyl cyclase .

Comparison with Similar Compounds

Uniqueness: Prostaglandin I2 sodium salt is unique due to its potent vasodilatory and anti-platelet aggregation properties, making it particularly effective in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. Its rapid onset of action and short half-life also distinguish it from other prostaglandins .

Properties

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-oct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-2-hydroxypentanoate

InChI

InChI=1S/C20H32O5.Na/c1-2-3-4-5-6-7-10-15-16-12-14(25-19(16)13-18(15)22)9-8-11-17(21)20(23)24;/h7,9-10,15-19,21-22H,2-6,8,11-13H2,1H3,(H,23,24);/q;+1/p-1/b10-7+,14-9-;/t15-,16-,17?,18-,19+;/m1./s1

InChI Key

YDNZLRWCHLTRND-ZYLPVQBDSA-M

Isomeric SMILES

CCCCCC/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCC(C(=O)[O-])O)/O2)O.[Na+]

Canonical SMILES

CCCCCCC=CC1C(CC2C1CC(=CCCC(C(=O)[O-])O)O2)O.[Na+]

Origin of Product

United States

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